Azide-PEG7-Tos

説明

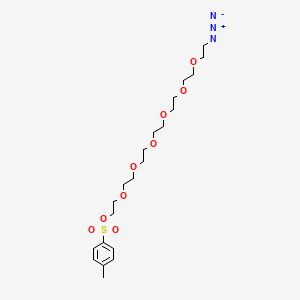

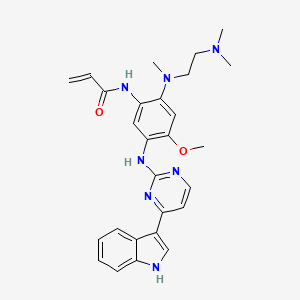

Azide-PEG7-Tos is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azide-PEG7-Tos can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

Azide-PEG7-Tos has a molecular weight of 505.58 and a formula of C21H35N3O9S .Chemical Reactions Analysis

Azide-PEG7-Tos can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The azide ion (N3–) is a great nucleophile in S N 2 reactions .Physical And Chemical Properties Analysis

Azide-PEG7-Tos is a PEG derivative containing an azide group and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media .科学的研究の応用

Synthesis of Various Heterocycles

Azide-PEG7-Tos plays a significant role in the synthesis of various heterocycles . Organic azides, such as Azide-PEG7-Tos, have been used to synthesize various heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Bio-conjugation

Azide-PEG7-Tos is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . This makes it a valuable tool in the field of bio-conjugation, where it can be used to link various biological molecules together.

Preparation of Poly (Ethylene Glycol) Derivatives

Azide-PEG7-Tos is used in the preparation and characterization of a specific class of poly (ethylene glycol) (PEG) derivatives, namely azide-terminated PEGs . These PEG derivatives have a wide range of applications in the field of drug delivery and biomedical research.

Domino Reactions

Azide-PEG7-Tos can be used in one-pot domino reactions . These reactions are a type of multi-step reaction where the product of one reaction serves as the starting material for the next. This allows for the efficient synthesis of complex molecules from simple starting materials.

Chemoselectivity Favoring C−H and C-N Bonds

Azide-PEG7-Tos can be used in reactions that favor the formation of C−H and C-N bonds . This chemoselectivity is important in the synthesis of many organic compounds.

Aza-Michael Addition

Azide-PEG7-Tos can be used in Aza-Michael addition reactions . This is a type of nucleophilic addition reaction that is commonly used in the synthesis of nitrogen-containing organic compounds.

[3+2] Cycloaddition Reactions

Azide-PEG7-Tos can be used in [3+2] cycloaddition reactions . These reactions are a type of pericyclic reaction that results in the formation of a five-membered ring.

Insertion Reaction of C-H Amination

Azide-PEG7-Tos can be used in the insertion reaction of C-H amination . This reaction is used to introduce nitrogen atoms into organic molecules, which is a key step in the synthesis of many pharmaceuticals and agrochemicals.

作用機序

Target of Action

Azide-PEG7-Tos is primarily used as a linker in the synthesis of PROTACs . The compound contains an azide group and a tosyl group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Mode of Action

Azide-PEG7-Tos interacts with its targets through the azide group and the tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction forms a stable covalent bond between the azide group of Azide-PEG7-Tos and the alkyne, BCN, or DBCO group of the target molecule . The tosyl group is a good leaving group for nucleophilic substitution reactions , which allows the tosyl group to be replaced by a nucleophile, facilitating the formation of a new bond.

Biochemical Pathways

As a linker in protacs, azide-peg7-tos plays a crucial role in the mechanism of targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

It is known that the hydrophilic peg spacer in azide-peg7-tos increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Azide-PEG7-Tos are primarily related to its role as a linker in PROTACs. By facilitating the formation of a stable triazole linkage and enabling nucleophilic substitution reactions, Azide-PEG7-Tos allows for the selective degradation of target proteins . This can lead to changes in cellular processes and pathways that are regulated by these proteins.

将来の方向性

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O9S/c1-20-2-4-21(5-3-20)34(25,26)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-24-22/h2-5H,6-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWUEFVUUJRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)

![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)